N~1~-(2-Methylpropyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Methylpropyl)propane-1,3-diamine is an organic compound with the molecular formula C8H21N3. It is also known as N’-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine. This compound is a colorless or pale yellow liquid with a characteristic ammonia-like odor. It is soluble in water and alcohols but insoluble in common organic solvents .
Vorbereitungsmethoden
The synthesis of N1-(2-Methylpropyl)propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then subjected to a nucleophilic substitution reaction with 3-aminopropylamine to yield the final product .
Industrial production methods often involve continuous processes using fixed-bed reactors. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation in the presence of a Raney-Nickel catalyst can produce N,N-dimethyl-1,3-propanediamine with high yield and purity .
Analyse Chemischer Reaktionen
N~1~-(2-Methylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include amine oxides, secondary amines, and substituted amines .
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Methylpropyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Wirkmechanismus
The mechanism of action of N1-(2-Methylpropyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its action include signal transduction pathways and metabolic pathways, where it can influence the rate of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
N~1~-(2-Methylpropyl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the 2-methylpropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1,3-Propanediamine: This is a simpler diamine without any methyl substitutions, making it more basic and less hydrophobic compared to N1-(2-Methylpropyl)propane-1,3-diamine.
The uniqueness of N1-(2-Methylpropyl)propane-1,3-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
57957-09-2 |
---|---|
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2)6-9-5-3-4-8/h7,9H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
MBUAMOKJRSMXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.